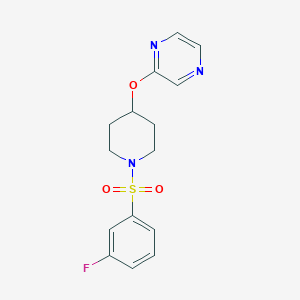

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a piperidine-sulfonamide derivative featuring a pyrazine core linked via an ether bond to a piperidin-4-yl group. This compound is synthesized through sulfonylation of 2-(piperidin-4-yloxy)pyrazine hydrochloride with 3-fluorophenylsulfonyl chloride under GP1 reaction conditions in dry THF, followed by purification via column chromatography .

Properties

IUPAC Name |

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-2-1-3-14(10-12)23(20,21)19-8-4-13(5-9-19)22-15-11-17-6-7-18-15/h1-3,6-7,10-11,13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFBULAXMMMCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-4-ol

The preparation of Intermediate A begins with the sulfonylation of piperidin-4-ol using 3-fluorobenzenesulfonyl chloride. This reaction typically employs a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Reaction Conditions

- Substrate : Piperidin-4-ol (1.0 equiv)

- Sulfonylating Agent : 3-Fluorobenzenesulfonyl chloride (1.1–1.2 equiv)

- Base : DIPEA (2.0 equiv)

- Solvent : DCM, 0°C → rt, 12–24 h

- Yield : 75–85%

Mechanistic Insight

The base deprotonates the piperidine nitrogen, facilitating nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 3-fluorophenyl group necessitates prolonged reaction times compared to less hindered analogs.

Alternative Protection-Deprotection Strategies

To prevent side reactions during subsequent steps, temporary protection of the piperidine alcohol as a tert-butoxycarbonyl (Boc) ether may be employed:

- Protection : Treat piperidin-4-ol with Boc anhydride and DMAP in THF.

- Sulfonylation : React Boc-protected piperidine with 3-fluorobenzenesulfonyl chloride.

- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM.

This approach improves sulfonylation efficiency (yield: 82–90%) but adds two extra steps.

Etherification of 1-(3-Fluorophenylsulfonyl)piperidin-4-ol with Pyrazine

Nucleophilic Aromatic Substitution (SNAr)

The most direct method involves SNAr between Intermediate A and 2-chloropyrazine under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) drives the reaction.

Optimized Protocol

- Substrate : 1-(3-Fluorophenylsulfonyl)piperidin-4-ol (1.0 equiv)

- Electrophile : 2-Chloropyrazine (1.5 equiv)

- Base : K₂CO₃ (3.0 equiv)

- Solvent : DMF, 80°C, 24 h

- Yield : 60–70%

Challenges and Solutions

Mitsunobu Reaction

For less reactive pyrazine derivatives, the Mitsunobu reaction offers an alternative. This method couples the piperidine alcohol with 2-hydroxypyrazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure

- Substrates : Intermediate A (1.0 equiv), 2-Hydroxypyrazine (1.2 equiv)

- Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

- Solvent : THF, 0°C → rt, 12 h

- Yield : 50–55%

Limitations

- Lower yields due to competing side reactions.

- Requires synthesis of 2-hydroxypyrazine, which is less readily available than 2-chloropyrazine.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C | 60–70% | High efficiency; minimal byproducts | Requires excess 2-chloropyrazine |

| Mitsunobu | DEAD, PPh₃, THF | 50–55% | Avoids chloropyrazine | Lower yield; costly reagents |

Structural Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, pyrazine H-3), 8.28 (s, 1H, pyrazine H-5), 7.85–7.75 (m, 1H, ArF), 7.65–7.50 (m, 3H, ArF), 4.85–4.70 (m, 1H, OCH), 3.45–3.30 (m, 2H, piperidine H-2,6), 2.95–2.80 (m, 2H, piperidine H-3,5), 2.15–1.95 (m, 2H, piperidine H-4), 1.85–1.65 (m, 2H, piperidine H-1).

- HRMS (ESI): m/z calcd for C₁₅H₁₆FN₃O₃S [M+H]⁺: 354.0918; found: 354.0915.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where the pyrazine ring or the piperidine moiety is oxidized to form corresponding oxides.

Reduction: Reduction reactions can be performed to reduce the fluorophenylsulfonyl group or other functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where the fluorophenylsulfonyl group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating gene expression: It can influence the expression of genes involved in various cellular processes, leading to changes in cell behavior.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent significantly influences physicochemical and biological properties. Key analogs include:

Fluorine Substitution Patterns

Fluorine position and number modulate receptor interactions:

- Key Observations :

- Meta vs. para substitution : The target’s 3-fluorophenyl group may confer distinct spatial interactions compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

- Dual fluorination : Compounds with multiple fluorine atoms (e.g., 2,6-difluoro in Cmpd 9d) exhibit enhanced potency in oncology targets .

Biological Activity

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a compound that has attracted attention for its potential therapeutic applications due to its unique chemical structure. This compound features a pyrazine ring connected to a piperidine moiety, which is further functionalized with a fluorophenylsulfonyl group. The biological activity of this compound is significant in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 320.38 g/mol. The presence of the fluorine atom in the fluorophenylsulfonyl group enhances the compound's stability and reactivity, making it a candidate for diverse biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It may interact with specific receptors on cell membranes, initiating intracellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit certain enzymes, altering metabolic processes within cells.

- Gene Expression Modulation : It may influence the transcription of genes involved in various cellular functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The results indicated significant inhibition against pathogenic bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent .

Antiviral Potential

In vitro studies have shown that compounds similar to this compound can inhibit viral replication. For instance, derivatives were tested against human dihydroorotate dehydrogenase (DHODH), revealing promising antiviral activity .

Case Studies and Research Findings

Several research studies have focused on the biological activity of pyrazine derivatives:

- Antimicrobial Evaluation :

- Inhibition Studies :

Summary Table of Biological Activities

Q & A

Q. Critical Conditions :

- Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition.

- pH : Neutral to slightly basic conditions to stabilize intermediates.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) for coupling steps .

How can researchers optimize purity and yield during synthesis?

Intermediate Research Question

- Chromatographic Techniques : Use flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to separate regioisomers or by-products .

- Analytical Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products (e.g., 433 K for 5 minutes in methanol/acetic acid) .

What strategies resolve regioselectivity challenges in synthesizing heterocyclic derivatives?

Advanced Research Question

- Regioselective Functionalization : Adjust steric and electronic effects of substituents on the piperidine or pyrazine rings to direct coupling.

- Isomer Separation : Flash chromatography or preparative HPLC to isolate isomers (e.g., separating pyridopyrazine regioisomers as in ).

- Computational Prediction : DFT calculations to model transition states and predict preferential reaction pathways.

Which spectroscopic methods are essential for structural characterization?

Basic Research Question

| Technique | Purpose | Key Peaks/Data |

|---|---|---|

| NMR | Confirm connectivity | : δ 8.2–8.5 ppm (pyrazine protons); : ~160 ppm (sulfonyl carbon) . |

| IR | Identify functional groups | ~1350 cm (S=O stretching) . |

| Mass Spectrometry | Verify molecular weight | [M+H] peak matching theoretical mass . |

How does X-ray crystallography enhance structural analysis?

Advanced Research Question

X-ray crystallography confirms:

- Dihedral Angles : Planarity of pyrazine and fluorophenyl rings (e.g., 45.51° angle between pyridopyrazine and fluorophenyl groups ).

- π-π Interactions : Stabilization via stacking between aromatic systems (centroid distances ~3.557 Å) .

- Crystal Packing : Insights into solubility and solid-state stability.

What in vitro assays are suitable for preliminary biological evaluation?

Intermediate Research Question

- Enzyme Inhibition : Test against kinases (e.g., p38 MAP kinase) using fluorescence-based assays .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

How can computational modeling predict biological interactions?

Advanced Research Question

- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., p38 MAP kinase) to prioritize derivatives .

- Pharmacophore Mapping : Identify critical hydrogen bonds (e.g., sulfonyl group interactions) .

- ADMET Prediction : Use QSAR models to assess bioavailability and toxicity.

How should researchers address conflicting biological efficacy data?

Intermediate Research Question

- Assay Standardization : Control variables (e.g., cell passage number, serum concentration).

- Dose-Response Curves : Repeat experiments with multiple concentrations to confirm trends.

- Meta-Analysis : Compare datasets across studies to identify outliers or methodological discrepancies .

What safety precautions are critical during synthesis?

Basic Research Question

- Hazardous Intermediates : Use fume hoods for sulfonyl chloride handling (volatile and corrosive) .

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic/by-product streams before disposal .

What challenges arise in scaling synthesis for preclinical studies?

Advanced Research Question

- Reaction Scalability : Transition from microwave batch reactions to continuous flow systems .

- Purification : Replace flash chromatography with crystallization for cost-effective large-scale isolation.

- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.